![molecular formula C16H16N4O2 B2481586 N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-02-3](/img/structure/B2481586.png)

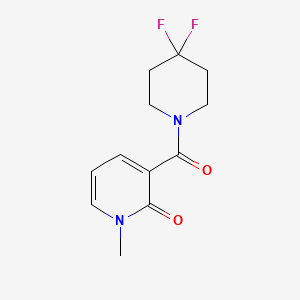

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

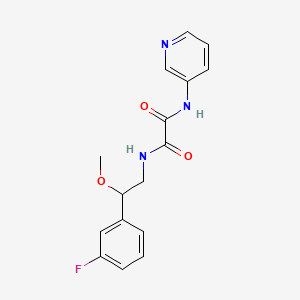

Description

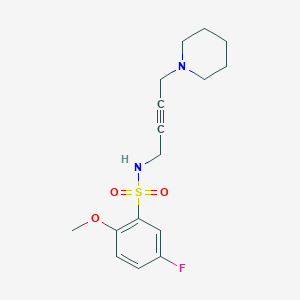

Pyrazinamide analogues, which include compounds similar to the one you mentioned, are of significant interest in medicinal chemistry . They are often synthesized for their potential bioactivity, particularly their antitubercular properties .

Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with various amines . The yield and reaction time can depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Chemical Reactions Analysis

The chemical reactions involving pyrazinamide analogues are typically those involved in their synthesis. For example, the reaction of pyrazine-2-carboxylic acids with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would depend on its specific structure. Pyrazinamide analogues can vary widely in their properties .Scientific Research Applications

Pharmaceuticals

Pyrrolopyrazine derivatives have been widely used in pharmaceuticals . They have shown various biological activities, which makes them valuable in drug discovery research .

Antimicrobial Activity

Pyrrolopyrazine derivatives have exhibited antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activities . They could be used in the treatment of diseases where inflammation is a major symptom .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests their potential use in the development of antiviral drugs .

Antifungal Activity

These compounds have shown antifungal activities . They could be used in the development of new antifungal medications .

Antioxidant Activity

Pyrrolopyrazine derivatives have exhibited antioxidant activities . This suggests their potential use in the treatment of diseases caused by oxidative stress .

Antitumor Activity

These compounds have shown antitumor activities . They could be used in the development of new anticancer drugs .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have demonstrated kinase inhibitory activities . This suggests their potential use in the treatment of diseases related to kinase activity .

Mechanism of Action

Target of Action

The compound N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .

Mode of Action

The compound is a prodrug that gets activated to Pyrazinoic acid in the bacilli . It interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

Its parent compound, pyrazinamide, is known to be well-absorbed orally and widely distributed in body fluids and tissues . It is also known to cross the blood-brain barrier and reach therapeutic concentrations in cerebrospinal fluid

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting fatty acid synthesis, the compound interferes with the formation of the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The compound is active only at a slightly acidic pH, both in vitro and in vivo This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Future Directions

properties

IUPAC Name |

N-(2-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-11-6-4-5-7-12(11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNQFODPIHDARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)